REACTION_SMILES
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[BrH:1].[CH3:2][O:3][CH2:4][CH2:5][n:6]1[c:7](=[NH:15])[s:8][c:9]2[c:10]1[cH:11][cH:12][cH:13][cH:14]2.[OH:16][C:17](=[O:18])[c:19]1[cH:20][cH:21][cH:22][cH:23][c:24]1[I:25]>>[CH3:2][O:3][CH2:4][CH2:5][n:6]1[c:7](=[N:15][C:17](=[O:16])[c:19]2[cH:20][cH:21][cH:22][cH:23][c:24]2[I:25])[s:8][c:9]2[c:10]1[cH:11][cH:12][cH:13][cH:14]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCn1c(=N)sc2ccccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1ccccc1I
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Name
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Type
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product
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Smiles
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COCCn1c(=NC(=O)c2ccccc2I)sc2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |